2-Methylpentane
Overview
Description
2-Methylpentane, also known as isohexane, is a branched-chain alkane with the molecular formula C6H14. It is a structural isomer of hexane, characterized by a methyl group bonded to the second carbon atom in a pentane chain. This compound is a colorless, odorless liquid at room temperature and is commonly used in various industrial applications due to its chemical properties .
Mechanism of Action
Target of Action
2-Methylpentane, also known as isohexane, is a branched-chain alkane . It is a structural isomer of hexane, composed of a methyl group bonded to the second carbon atom in a pentane chain It has been used in studies involving the functionalization of aliphatic c–h bonds .
Mode of Action
For instance, it has been used in studies involving the functionalization of aliphatic C–H bonds using different carbene insertion processes to form C–H insertion products .
Biochemical Pathways
It is known that structurally diverse saturated hydrocarbons like this compound occur frequently and abundantly in microbial habitats . A diversity of enrichment and pure cultures of microorganisms which originate from such environments and degrade saturated hydrocarbons under strictly anoxic conditions have been characterized physiologically and phylogenetically .
Pharmacokinetics
It is known that this compound is a volatile compound with a boiling point of 60 to 62 °c , suggesting that it could be rapidly absorbed and distributed in the body through inhalation.
Result of Action
It is known that this compound is mainly used in studies involving the functionalization of aliphatic c–h bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is highly flammable, and its vapor/air mixtures are explosive . Therefore, it should be handled in a closed system with ventilation and explosion-proof electrical equipment and lighting .
Biochemical Analysis
Biochemical Properties
2-Methylpentane is mainly used in studies involving the functionalization of aliphatic C–H bonds using different carbene insertion processes to form C–H insertion products . The metal-free Ritter-type amination reaction of tertiary C–H bond using iodic acid as an oxidant in the presence of N-hydroxyphthalimide has also been reported .
Cellular Effects
It is known that hexane, a structural isomer of this compound, mainly affects the nervous system . It causes degeneration of the peripheral nervous system (and eventually the central nervous system), starting with damage to the nerve axons .
Molecular Mechanism
It is known that this compound can undergo reactions with other compounds under certain conditions .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 60 to 62°C and a melting point of -160 to -146°C . This suggests that it is stable under normal laboratory conditions.
Metabolic Pathways
It is known that alkanes like this compound can be metabolized in the liver through oxidation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpentane is primarily synthesized through the catalytic hydrodeoxygenation of methyl isobutyl ketone (MIBK). The process involves the conversion of acetone to MIBK via aldol polymerization, followed by the catalytic hydrodeoxygenation of MIBK to produce this compound .
Industrial Production Methods: In industrial settings, this compound is produced from light naphtha. The process includes several steps:
Preparation of Feedstock: Light naphtha is prepared as the feedstock.
Pretreatment: The feedstock undergoes pretreatment to remove benzene and sulfur, resulting in an intermediate product.
Azeotropic Distillation: The intermediate product is subjected to azeotropic distillation to separate this compound from other components.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.
Substitution: Halogens like chlorine and bromine are typical reagents for substitution reactions.
Major Products:
Oxidation: Products can include alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler alkanes are typically formed.
Substitution: Halogenated alkanes are common products
Scientific Research Applications
2-Methylpentane is widely used in scientific research due to its unique properties:
Chemistry: It is used in studies involving the functionalization of aliphatic C–H bonds through carbene insertion processes.
Biology: It serves as a solvent in various biological experiments.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is employed as a solvent in adhesives, rubber, and vegetable oil extraction
Comparison with Similar Compounds
- Isopentane
- 3-Methylpentane
- 3-Ethylpentane
- 2-Methylhexane
- 3-Methylhexane
Comparison: 2-Methylpentane is unique due to its specific branching at the second carbon atom, which influences its physical and chemical properties. Compared to its isomers, it has a different boiling point, density, and reactivity, making it suitable for specific applications where other isomers might not be as effective .
Properties
IUPAC Name |
2-methylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFABGHUZZDYHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14, Array | |
Record name | ISOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8754 | |
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Record name | METHYL PENTANE | |
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URL | https://cameochemicals.noaa.gov/chemical/1125 | |
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Record name | 2-METHYLPENTANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4029143 | |
Record name | 2-Methylpentane | |
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Molecular Weight |
86.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999), Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent., Liquid, Colorless liquid with a faint petroleum odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors. | |
Record name | ISOHEXANE | |
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Record name | METHYL PENTANE | |
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Record name | Pentane, 2-methyl- | |
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Record name | 2-METHYLPENTANE | |
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Record name | 2-METHYLPENTANE | |
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Boiling Point |
140.5 °F at 760 mmHg (USCG, 1999), 60.21 °C, 60 °C, 122-145 °F | |
Record name | ISOHEXANE | |
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Record name | 2-METHYLPENTANE | |
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Record name | 2-METHYLPENTANE | |
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Flash Point |
-20 °F (USCG, 1999), -23 °C, <20 °F (<-7 °C) (Closed cup), -32 °C c.c., -54 to 19 °F | |
Record name | ISOHEXANE | |
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Record name | 2-Methylpentane | |
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Solubility |
In water, 14 mg/L, Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform, Solubility in water: none | |
Record name | 2-METHYLPENTANE | |
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Record name | 2-METHYLPENTANE | |
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Density |
0.653 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6550 g/cu cm at 25 °C, Relative density (water = 1): 0.65, 0.65-0.66 | |
Record name | ISOHEXANE | |
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Vapor Density |
3.00 (Air = 1), Relative vapor density (air = 1): 3.0 | |
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Vapor Pressure |
310.2 mmHg (USCG, 1999), 211.0 [mmHg], VP: 40 mm Hg at 41.6 °C, 211 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23, 310.2 mmHg | |
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Record name | 2-Methylpentane | |
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Color/Form |
Colorless liquid, Liquid or oil | |
CAS No. |
107-83-5, 43133-95-5, 64742-49-0, 73513-42-5 | |
Record name | ISOHEXANE | |
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Record name | 2-Methylpentane | |
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Record name | 2-Methylpentane | |
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Record name | Pentane, 2-methyl- | |
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Record name | 2-Methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029143 | |
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Record name | Naphtha (petroleum), hydrotreated light | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.211 | |
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Record name | methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.504 | |
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Record name | Hydrocarbons, C7, n-alkanes, isoalkanes, cyclics | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.707 | |
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Record name | Hydrocarbons, C6, isoalkanes, <5% n-hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-methylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Hexanes, mixture | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 73513-42-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49IB0U6MLD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-METHYLPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHYLPENTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/70 | |
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Melting Point |
-244.6 °F (USCG, 1999), -153.6 °C, -153 °C, -245 to -148 °F | |
Record name | ISOHEXANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8754 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-METHYLPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-METHYLPENTANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/70 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
ANone: 2-Methylpentane has a molecular formula of C₆H₁₄ and a molecular weight of 86.18 g/mol.
A: Yes, research has investigated the Raman spectra of this compound under high pressure (0-1.5 GPa) and at 26°C. [] This study identified five characteristic Raman peaks attributed to v(CH₂) and v(CH₃) stretching vibrations. The frequencies of these peaks shift to higher values with increasing pressure, enabling the use of this compound as a potential liquid pressure gauge in high-pressure experiments. []
A: Studies using a USHY zeolite catalyst have shown that steam dilution significantly influences this compound cracking. [] Steam enhances isomerization of this compound while suppressing the production of cracked products. This effect is attributed to steam's promotion of chain-propagating reactions and inhibition of chain termination via desorption.
A: this compound is often used as a probe molecule to investigate the adsorption selectivity of zeolites, particularly for separating branched alkanes. For instance, research has shown that modified H-mordenite zeolites exhibit shape-selective adsorption, preferentially adsorbing this compound over 2,2-dimethylbutane. [] This selectivity stems from the zeolite's pore size and structure, allowing the separation of these isomers.
A: Studies on steamed HY catalysts have explored the influence of EFAl on this compound cracking. [] Results suggest that removing EFAl via ammonium hexafluorosilicate enhances the total rate of first-order initiation without significantly changing the nature of framework aluminum (FAl) sites. This suggests that EFAl primarily acts as a physical barrier, blocking access to active sites, rather than directly participating in the cracking mechanism.
A: Yes, research has investigated this compound reactions on a Pt(2.9 wt%)-HNaβ-zeolite catalyst. [] Kinetic studies, examining the effects of temperature and partial pressures of hydrogen and this compound, revealed the bifunctional nature of this catalyst system. The findings indicate that the reaction likely occurs at the metal-support interface, with the adsorption of this compound being a reactive (associative) step followed by dehydrogenation to a key reaction intermediate.
A: Yes, computer models have been used to investigate the geometric factors influencing this compound's skeletal reactions (isomerization, hydrogenolysis) on various platinum surfaces. [] These studies compared theoretical calculations with experimental data, analyzing the accessibility and catalytic effectiveness of active ensembles on different platinum surfaces, particularly the reconstructed R(557) surface.
A: Yes, research has demonstrated the anaerobic biodegradation of this compound in oil sands tailings ponds. [, , , ] Indigenous microbial communities, primarily consisting of Clostridia and methanogenic Archaea, were found to degrade this compound via fumarate addition, producing methane as a byproduct.
A: Studies comparing the biodegradation of various iso-alkanes in oil sands tailings have shown that the biodegradation rates vary depending on the specific isomer and the microbial community composition. [, , ] While this compound can be degraded, albeit slowly, other isomers like 3-methylpentane appear more recalcitrant under similar conditions.
A: Both diffusive sampling and biological monitoring are viable methods for assessing occupational exposure to this compound. [, ] Diffusive samplers containing activated carbon cloth can effectively capture this compound vapors, while urinary analysis can detect 2-methyl-2-pentanol, the primary metabolite of this compound, reflecting the exposure level. [, ]
A: Yes, a validated gas chromatography (GC) method has been established for determining 4-amino-2-methylpentane. [] This method utilizes a DA-1 capillary column with specific temperature programming and a flame ionization detector. It offers good linearity, accuracy, precision, and a low quantification limit (7.21 µg/mL) for analyzing 4-amino-2-methylpentane. []
A: Yes, researchers have investigated the physicochemical properties of binary and ternary liquid mixtures containing this compound. These studies involved measuring vapor-liquid equilibria, excess volumes, densities, viscosities, and refractive indices at various temperatures and pressures. [, , , , ] This data provides valuable insights into the thermodynamic behavior and molecular interactions of liquid mixtures containing this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.